molecular formula C10H19NO5 B3010519 (R)-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid CAS No. 2166088-18-0

(R)-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid

Cat. No.: B3010519
CAS No.: 2166088-18-0
M. Wt: 233.264
InChI Key: YZMMETUEZIENTO-SSDOTTSWSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions.

Mechanism of Action

Target of Action

The primary target of this compound is the amino group in organic compounds . The compound is used as a protecting group for amines in organic synthesis . The tert-butoxycarbonyl (t-Boc or simply Boc) group is commonly used to protect an amino group, allowing for transformations of other functional groups .

Mode of Action

The compound interacts with its targets through a nucleophilic addition-elimination reaction . The precursor, Di-tert-butyl decarbonate, is a great electrophile for a nucleophilic addition of the amine . This forms a tetrahedral intermediate. In the elimination step, a carbonate ion is expelled, and it can either deprotonate the amine or undergo a spontaneous decarboxylation yielding a strong base tert-butoxide .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides . The Boc group is the most used protection of amino groups in peptide synthesis . The compound allows for the transformation of other functional groups without affecting the amino group .

Pharmacokinetics

The boc group is typically very easy to remove, which can be achieved with a strong acid such as trifluoracetic acid (tfa) . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the protection of the amino group during organic synthesis . This allows for the transformation of other functional groups without affecting the amino group . After the transformations are complete, the Boc group can be removed, revealing the original amino group .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For example, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid undergoes various types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

    Deprotection: The major product is the free amine.

    Substitution: The products depend on the nucleophile used.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid
  • ®-3-((tert-Butoxycarbonyl)amino)-4-ethoxybutanoic acid
  • ®-3-((tert-Butoxycarbonyl)amino)-4-propoxybutanoic acid

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical reactions. The methoxy group can also affect the compound’s solubility and stability, making it distinct from other similar compounds .

Properties

IUPAC Name

(3R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-15-4)5-8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMMETUEZIENTO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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